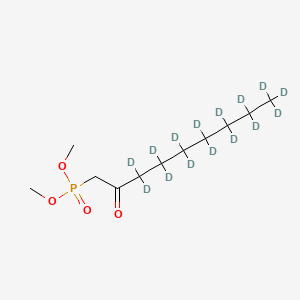

Dimethyl (2-Oxononyl)phosphonate-d15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C11H23O4P |

|---|---|

Poids moléculaire |

265.36 g/mol |

Nom IUPAC |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecadeuterio-1-dimethoxyphosphorylnonan-2-one |

InChI |

InChI=1S/C11H23O4P/c1-4-5-6-7-8-9-11(12)10-16(13,14-2)15-3/h4-10H2,1-3H3/i1D3,4D2,5D2,6D2,7D2,8D2,9D2 |

Clé InChI |

CVMKPYXSQWWZFH-OMISAEHXSA-N |

Synonymes |

(2-Oxononyl)phosphonic Acid Dimethyl Ester-d15; (2-Oxononyl)phosphonic Acid Dimethyl Ester-d15; |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Dimethyl (2-Oxononyl)phosphonate-d15

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and research applications of Dimethyl (2-Oxononyl)phosphonate-d15. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is the deuterated form of Dimethyl (2-Oxononyl)phosphonate, where 15 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly in mass spectrometry-based studies.

Quantitative Data Summary

For comparative purposes, the following table summarizes the key chemical properties of both this compound and its non-deuterated analog.

| Property | This compound | Dimethyl (2-Oxononyl)phosphonate |

| CAS Number | 1215800-33-1[1] | 37497-25-9[2][3] |

| Molecular Formula | C₁₁H₈D₁₅O₄P[1] | C₁₁H₂₃O₄P[2][3] |

| Molecular Weight | 265.36 g/mol [1] | 250.27 g/mol [2][3] |

| Accurate Mass | 265.23[1] | 250.13300[2] |

| Appearance | - | Yellow Liquid[2] or white to light yellow crystal powder[4] |

| Boiling Point | - | 330.2°C at 760 mmHg[2] |

| Flash Point | - | 167.2°C[2] |

| Density | - | 1.025 g/cm³[2] |

| SMILES | O=P(CC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)(OC)OC[1] | CCCCCCCC(=O)CP(=O)(OC)OC[2] |

| InChI | InChI=1S/C11H23O4P/c1-4-5-6-7-8-9-11(12)10-16(13,14-2)15-3/h4-10H2,1-3H3/i1D3,4D2,5D2,6D2,7D2,8D2,9D2[1] | - |

Experimental Protocols & Synthesis

A potential synthesis could involve the reaction of a deuterated acyl chloride (nonanoyl-d15 chloride) with a phosphite, such as trimethyl phosphite.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Research Applications and Signaling Pathways

Phosphonates are recognized for their role as enzyme inhibitors and are used in the development of pharmaceuticals and agrochemicals.[5] The deuterated nature of this compound makes it particularly useful as an internal standard in quantitative mass spectrometry. This allows for the precise measurement of the non-deuterated analog in complex biological samples.

While no specific signaling pathways involving this compound have been documented, its structural similarity to intermediates in fatty acid metabolism suggests potential interactions with enzymes in these pathways. Further research would be required to elucidate any specific biological activity.

Use as an Internal Standard in Quantitative Analysis

The following diagram illustrates the workflow for using this compound as an internal standard in a typical quantitative analysis experiment.

Caption: Workflow for use as an internal standard in quantitative analysis.

References

Dimethyl (2-Oxononyl)phosphonate-d15 CAS number

An In-Depth Technical Guide to Dimethyl (2-Oxononyl)phosphonate-d15

Introduction

This compound is a deuterated, stable isotope-labeled analog of Dimethyl (2-Oxononyl)phosphonate. Its primary utility in research and development lies in its application as an internal standard for mass spectrometry (MS) based quantitative analysis and as a labeled reagent in synthetic organic chemistry. The presence of fifteen deuterium atoms provides a distinct mass shift, enabling precise differentiation from its unlabeled counterpart without significantly altering its chemical reactivity.

This compound is a specialized β-ketophosphonate, a class of reagents most notably used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated ketones from aldehydes. This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, key applications, and detailed experimental protocols relevant to its use.

Physicochemical and Identification Data

Quantitative and identifying data for this compound and its unlabeled analog are summarized below. The properties of the unlabeled compound are provided for reference, as the deuterated version is expected to have nearly identical physical characteristics.

Table 1: Compound Identification

| Identifier | This compound | Dimethyl (2-Oxononyl)phosphonate |

| CAS Number | 1215800-33-1[1] | 37497-25-9[1][2][3][4] |

| Molecular Formula | C₁₁H₈D₁₅O₄P[1] | C₁₁H₂₃O₄P[2][4][5] |

| Synonyms | (2-Oxononyl)phosphonic Acid Dimethyl Ester-d15 | 1-dimethoxyphosphorylnonan-2-one[2][5] |

Table 2: Physicochemical Properties

| Property | This compound | Dimethyl (2-Oxononyl)phosphonate |

| Molecular Weight | 265.23 g/mol [1] | 250.27 g/mol [2][5] |

| Appearance | Yellow Oil[6] | Yellow Liquid[5] / White to light yellow crystal powder[4] |

| Purity | Typically ≥97% | ≥97%[4] |

| Solubility | Dichloromethane, Ethyl Acetate[6] | Not specified, likely similar to d15 analog |

| Density | Not specified | 1.025 g/cm³[5] |

| Boiling Point | Not specified | 330.2°C at 760 mmHg[5] |

| Flash Point | Not specified | 167.2°C[5] |

Synthesis and Mechanism

The synthesis of β-ketophosphonates like Dimethyl (2-Oxononyl)phosphonate is typically achieved via the Michaelis-Arbuzov reaction. This involves the reaction of a trimethyl phosphite with an α-haloketone. For the deuterated analog, the synthesis would start from a deuterated acyl halide or a related precursor.

The primary application of this reagent is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high (E)-stereoselectivity. The phosphonate carbanion, formed by deprotonation with a base, acts as a nucleophile that attacks an aldehyde, ultimately yielding an alkene and a water-soluble phosphate byproduct.

Experimental Protocols

The following are generalized protocols for the synthesis and application of Dimethyl (2-Oxononyl)phosphonate. Researchers should adapt these methods based on specific substrate requirements and laboratory conditions.

Protocol: Horner-Wadsworth-Emmons Olefination

This protocol describes the general procedure for reacting this compound with an aldehyde to form a deuterated α,β-unsaturated ketone.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))

-

Aldehyde substrate

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

-

Inert gas atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the base (1.1 equivalents).

-

Solvent Addition: Add anhydrous THF via syringe and cool the suspension to 0°C in an ice bath.

-

Carbanion Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred base suspension. Allow the mixture to stir at 0°C for 30-60 minutes until hydrogen evolution ceases (if using NaH) and a clear solution or stable suspension of the carbanion forms.

-

Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0°C and slowly add saturated aqueous NH₄Cl to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude α,β-unsaturated ketone product via flash column chromatography.

Protocol: Use as an Internal Standard

Procedure:

-

Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Sample Spiking: To each unknown sample and calibration standard, add a precise volume of the d15-internal standard stock solution to achieve a fixed final concentration.

-

Analysis: Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Quantification: Monitor the mass transitions for both the unlabeled analyte and the d15-labeled internal standard. Calculate the analyte concentration by determining the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve.

Applications and Logical Relationships

The core value of this compound stems from its isotopic label, which enables two distinct but related applications in chemical research.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy Online CAS Number 37497-25-9 - TRC - Dimethyl (2-Oxononyl)phosphonate | LGC Standards [lgcstandards.com]

- 4. Dimethyl (2-Oxononyl)phosphonate, CasNo.37497-25-9 BOC Sciences United States [bocscichem.lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. biosave.com [biosave.com]

Synthesis of deuterated Dimethyl (2-Oxononyl)phosphonate

An in-depth technical guide on the synthesis of deuterated Dimethyl (2-Oxononyl)phosphonate, designed for researchers, scientists, and drug development professionals.

Introduction

Dimethyl (2-oxononyl)phosphonate is a versatile β-ketophosphonate reagent frequently utilized in organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated ketones[1]. The deuterated analogue, specifically Dimethyl (2-oxononyl-d15)phosphonate, serves as a crucial tool in various scientific domains. Its applications include use as an internal standard in mass spectrometry-based quantitative analysis, as a probe in metabolic studies to elucidate pharmacokinetic profiles, and in the development of deuterated drugs to potentially improve their metabolic stability and therapeutic properties[2][3].

This guide provides a comprehensive overview of a proposed synthetic strategy for preparing deuterated Dimethyl (2-Oxononyl)phosphonate, complete with detailed experimental protocols, expected quantitative data, and a visualization of the synthetic workflow. The proposed route is based on established chemical transformations for the synthesis of β-ketophosphonates[1].

Proposed Synthetic Strategy

The synthesis of deuterated Dimethyl (2-Oxononyl)phosphonate can be efficiently achieved via a two-step sequence. The overall strategy involves the acylation of the lithium salt of dimethyl methylphosphonate with a deuterated acyl chloride.

-

Preparation of Lithiated Dimethyl Methylphosphonate : Dimethyl methylphosphonate is deprotonated using a strong base, such as n-butyllithium (n-BuLi), at a low temperature to generate the corresponding nucleophilic carbanion in situ.

-

Acylation with Deuterated Nonanoyl Chloride : The generated phosphonate carbanion is then reacted with a fully deuterated nonanoyl chloride (nonanoyl-d15 chloride). This nucleophilic acyl substitution reaction forms the target β-ketophosphonate.

The workflow for this synthetic approach is illustrated below.

Caption: Synthetic workflow for deuterated Dimethyl (2-Oxononyl)phosphonate.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of β-ketophosphonates[1]. Researchers should perform a thorough risk assessment before conducting any experiment.

Materials and Reagents

| Reagent/Material | CAS Number | Supplier Suggestion | Notes |

| Dimethyl methylphosphonate | 756-79-6 | Sigma-Aldrich, TCI | Purity ≥98% |

| n-Butyllithium | 109-72-8 | Sigma-Aldrich, Acros | 2.5 M solution in hexanes |

| Nonanoyl-d15 chloride | N/A | Custom Synthesis | Prepared from Nonanoic-d15 acid |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Sigma-Aldrich, Acros | Sure/Seal™ bottle |

| Diethyl ether (anhydrous) | 60-29-7 | Fisher Scientific | |

| Saturated Ammonium Chloride (aq.) | 12125-02-9 | Fisher Scientific | |

| Sodium Sulfate (anhydrous) | 7757-82-6 | VWR |

Protocol: Synthesis of Dimethyl (2-Oxononyl-d15)phosphonate

-

Preparation of the Reaction Apparatus :

-

A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon inlet.

-

The apparatus is flame-dried under a stream of argon and allowed to cool to room temperature.

-

-

Formation of the Lithiated Phosphonate :

-

Anhydrous tetrahydrofuran (THF, 80 mL) is added to the flask via syringe.

-

Dimethyl methylphosphonate (1.0 eq) is added to the THF.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.05 eq, 2.5 M in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

The resulting solution is stirred at -78 °C for an additional 30 minutes.

-

-

Acylation Reaction :

-

A solution of Nonanoyl-d15 chloride (1.1 eq) in anhydrous THF (20 mL) is prepared in a separate, dry flask under argon.

-

This solution is added dropwise to the cold (-78 °C) lithiated phosphonate solution over 30 minutes.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.

-

-

Work-up and Purification :

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure deuterated β-ketophosphonate.

-

Data Presentation

Expected Yield and Purity

| Product | Theoretical Yield | Expected Actual Yield | Purity (by NMR/LC-MS) | Appearance |

| Dimethyl (2-Oxononyl-d15)phosphonate | Based on 1.0 eq starting phosphonate | 75-85% | >98% | Colorless to pale yellow oil |

Spectroscopic Characterization Data

The expected characterization data for Dimethyl (2-oxononyl-d15)phosphonate is presented below. The data for the non-deuterated analogue (CAS 37497-25-9) serves as a reference point[4].

| Analysis | Non-Deuterated (Expected) | Deuterated (Expected) | Notes |

| Formula | C₁₁H₂₃O₄P | C₁₁H₈D₁₅O₄P | |

| MW | 250.27 g/mol | 265.36 g/mol | Mass increase of 15.09 Da |

| ¹H NMR | δ ~3.8 (d, 6H, OCH₃), 3.1 (d, 2H, P-CH₂), 2.7 (t, 2H, CO-CH₂), 1.6 (m, 2H), 1.3 (m, 8H), 0.9 (t, 3H, CH₃) | δ ~3.8 (d, 6H, OCH₃), 3.1 (d, 2H, P-CH₂) | Absence of signals for the C₃-C₉ alkyl chain |

| ³¹P NMR | δ ~18-20 ppm | δ ~18-20 ppm | Chemical shift should be largely unaffected |

| MS (ESI+) | m/z 251.14 [M+H]⁺, 273.12 [M+Na]⁺ | m/z 266.23 [M+H]⁺, 288.21 [M+Na]⁺ | Confirms the incorporation of 15 deuterium atoms |

References

- 1. Chemoselective Synthesis of β-Ketophosphonates Using Lithiated α-(Trimethylsilyl)methylphosphonate [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Dimethyl (2-Oxononyl)phosphonate-d15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl (2-Oxononyl)phosphonate-d15, a deuterated isotopologue of Dimethyl (2-Oxononyl)phosphonate. This document details its molecular properties, potential applications, and representative experimental methodologies relevant to its use in research and development.

Core Molecular Data

The key quantitative data for Dimethyl (2-Oxononyl)phosphonate and its deuterated form are summarized below. The increase in molecular weight for the d15 isotopologue is a direct result of the substitution of 15 hydrogen atoms with deuterium.

| Property | Dimethyl (2-Oxononyl)phosphonate | This compound |

| Molecular Formula | C₁₁H₂₃O₄P | C₁₁H₈D₁₅O₄P |

| Molecular Weight | 250.27 g/mol [1][2][3][4] | 265.36 g/mol [5] |

| CAS Number | 37497-25-9 | 1215800-33-1[5] |

Applications in Research and Drug Development

Dimethyl (2-Oxononyl)phosphonate and its deuterated analogue are valuable tools in several scientific domains. While specific biological activities for this molecule are not extensively documented, its structural features as a phosphonate and the presence of deuterium in the d15 version suggest several key applications.

Phosphonates as Phosphate Mimics: Phosphonates serve as non-hydrolyzable mimics of phosphates, enabling them to act as inhibitors for enzymes that process phosphate substrates.[6] This makes them valuable probes for studying enzyme mechanisms and as potential therapeutic agents.

Deuterated Compounds as Internal Standards: Deuterated molecules are widely utilized as internal standards in quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7] Their physicochemical properties are very similar to their non-deuterated counterparts, allowing for accurate quantification by correcting for variations during sample processing and analysis.[7]

Kinetic Isotope Effect in Mechanistic Studies: The replacement of hydrogen with deuterium creates a stronger carbon-deuterium bond. This can slow down reactions where the cleavage of this bond is the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE).[7] The KIE is a powerful tool for elucidating reaction mechanisms, particularly in enzymatic studies such as those involving Cytochrome P450 enzymes.[7]

Improving Pharmacokinetic Profiles: Deuteration can significantly alter the metabolic fate of a drug. By strategically replacing hydrogens at sites of metabolic vulnerability, the rate of metabolic breakdown can be slowed.[8] This can lead to an extended drug half-life, reduced dosing frequency, and a more favorable safety profile by minimizing the formation of toxic metabolites.[8]

Experimental Protocols

Representative Synthesis of a β-Keto Phosphonate:

-

Enolate Formation: A solution of a suitable phosphonoacetate (e.g., trimethyl phosphonoacetate) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium, is added dropwise to generate the corresponding lithium enolate.

-

Acylation: An acylating agent, such as an acyl chloride (e.g., heptanoyl chloride to obtain a nonyl chain), is then added to the enolate solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired β-keto phosphonate.

In Vivo Pharmacokinetic Study using a Deuterated Standard:

This protocol outlines a general procedure for comparing the pharmacokinetic profiles of a drug and its deuterated analogue in a rodent model.

-

Animal Dosing: A cohort of laboratory animals (e.g., rats) is divided into two groups. One group receives the non-deuterated compound, and the other receives the deuterated compound, typically via oral gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Analysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. The deuterated compound can be used as an internal standard for the quantification of the non-deuterated analogue, and vice-versa.

-

Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).

Visualizing Experimental and Logical Workflows

The following diagrams illustrate key concepts and workflows related to the application of this compound.

Caption: A generalized workflow for conducting a comparative pharmacokinetic study.

Caption: The principle of the kinetic isotope effect in enzymatic reactions.

References

- 1. Dimethyl (2-Oxononyl)phosphonate, CasNo.37497-25-9 BOC Sciences United States [bocscichem.lookchem.com]

- 2. Dimethyl (2-oxoheptyl)phosphonate | C9H19O4P | CID 580181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Certificate of analysis for Dimethyl (2-Oxononyl)phosphonate-d15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies relevant to Dimethyl (2-Oxononyl)phosphonate-d15. Given the absence of a publicly available, specific Certificate of Analysis for this deuterated compound, this document compiles representative data based on information for the non-deuterated analogue and general analytical practices for organophosphorus compounds.

Compound Identification and Specifications

This compound is a deuterated stable isotope-labeled internal standard used in analytical chemistry, particularly in mass spectrometry-based quantification of the unlabeled parent compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Compound Name | Dimethyl (2-oxononyl-3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-d15)phosphonate | [1] |

| CAS Number | 1215800-33-1 | [1] |

| Unlabeled CAS Number | 37497-25-9 | [1] |

| Molecular Formula | C₁₁H₈D₁₅O₄P | [1] |

| Molecular Weight | 265.23 g/mol | [1] |

| Appearance | Yellow Oil | [2] |

| Purity (typical) | ≥95% | [3] |

| Isotopic Enrichment | Not specified, typically ≥98% for deuterated standards | |

| Storage | Room temperature, sealed well | [4] |

Table 2: Representative Analytical Data

| Analytical Test | Specification | Method |

| Identity (¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |

| Identity (³¹P NMR) | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |

| Identity (Mass Spec) | Conforms to structure | Mass Spectrometry (MS) |

| Purity (HPLC) | ≥95% | High-Performance Liquid Chromatography |

| Purity (GC) | ≥97% | Gas Chromatography |

| Residual Solvents | To be determined | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Water Content | To be determined | Karl Fischer Titration |

Experimental Protocols

The following sections detail generalized experimental methodologies for the analysis of this compound. These protocols are based on standard practices for the analysis of organophosphorus compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation and purity assessment.

2.1.1. ¹H and ³¹P NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

-

³¹P NMR Parameters:

-

Pulse Program: Standard single-pulse experiment with proton decoupling.

-

Spectral Width: A range appropriate for phosphonates (e.g., -30 to 30 ppm).

-

-

Data Analysis: The ¹H NMR spectrum is expected to show signals corresponding to the methoxy protons and the methylene protons of the phosphonate moiety. The absence of significant signals in the region of the non-deuterated nonyl chain confirms high isotopic enrichment. The ³¹P NMR will show a characteristic singlet for the phosphonate group.

Mass Spectrometry (MS)

MS is used for identity confirmation and to determine the isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

-

MS Parameters (ESI+):

-

Ionization Mode: Positive.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~150 °C.

-

-

Data Analysis: The mass spectrum should show the molecular ion peak corresponding to the deuterated compound. The isotopic distribution can be analyzed to confirm the level of deuterium incorporation.

Chromatographic Analysis

Chromatography is essential for purity determination.

2.3.1. Gas Chromatography (GC)

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a more specific detector like a Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD).[5]

-

Column: A capillary column suitable for organophosphorus compounds (e.g., a low-polarity phase like 5% diphenyl/95% dimethyl polysiloxane).

-

Oven Program:

-

Initial Temperature: 60°C (hold for 5 min).

-

Ramp: 8°C/min to 300°C (hold for 10 min).

-

-

Injector: Splitless mode at 275°C.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Data Analysis: Purity is determined by the relative peak area of the main component.

2.3.2. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system with a UV detector or a Mass Spectrometer (MS).

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, potentially with an ion-pairing reagent to improve peak shape for the polar phosphonate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (if applicable) or MS.

-

Data Analysis: Purity is assessed by the area percentage of the principal peak.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the quality control analysis of this compound.

Caption: Quality Control Workflow for this compound.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between different analytical techniques and the information they provide.

References

Technical Guide: Purity and Isotopic Enrichment of Dimethyl (2-Oxononyl)phosphonate-d15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and isotopic enrichment of Dimethyl (2-Oxononyl)phosphonate-d15, a deuterated analog of a key reagent used in various synthetic organic chemistry applications, including the Horner-Wadsworth-Emmons reaction. This document outlines the analytical methodologies for assessing its quality, presents typical quantitative data, and details relevant experimental protocols.

Quantitative Data Summary

The purity and isotopic enrichment of this compound are critical parameters for its use as an internal standard in mass spectrometry-based assays or as a building block in the synthesis of deuterated molecules. The following tables summarize representative data for a typical batch of this compound.

Table 1: Chemical Purity Data

| Parameter | Specification | Result | Method |

| Chemical Purity | ≥98.0% | 99.2% | ¹H NMR |

| Water Content | ≤0.5% | 0.1% | Karl Fischer Titration |

| Residual Solvents | Conforms to ICH Q3C | <0.1% (DCM, Hexanes) | ¹H NMR |

Table 2: Isotopic Enrichment Data

| Parameter | Specification | Result | Method |

| Isotopic Enrichment | ≥98 atom % D | 99.5 atom % D | Mass Spectrometry |

| Deuterium Incorporation | ≥99% d15 | 99.6% | Mass Spectrometry |

| Isotopic Distribution | d15: 99.6%, d14: 0.3%, d13: 0.1% | Mass Spectrometry |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established synthetic routes for β-ketophosphonates and standard analytical techniques.

Synthesis via Michaelis-Arbuzov Reaction

The synthesis of this compound can be achieved through a modified Michaelis-Arbuzov reaction using deuterated starting materials.

Workflow for Synthesis:

Technical Guide: Safety Data for Dimethyl (2-Oxononyl)phosphonate-d15

Disclaimer: A comprehensive Safety Data Sheet (SDS) for the deuterated compound Dimethyl (2-Oxononyl)phosphonate-d15 is not publicly available. The following information is based on the available data for the non-deuterated analogue, Dimethyl (2-Oxononyl)phosphonate (CAS No. 37497-25-9), and general principles of chemical safety. It is intended for use by trained professionals and does not substitute for a formal risk assessment.

Chemical Identification and Physical Properties

This section summarizes the known identifiers and physical characteristics of Dimethyl (2-Oxononyl)phosphonate. The data for the deuterated form (d15) is expected to be very similar.

| Property | Value |

| Chemical Name | Dimethyl (2-Oxononyl)phosphonate |

| CAS Number | 37497-25-9 |

| Molecular Formula | C11H23O4P |

| Molecular Weight | 250.27 g/mol [1] |

| Appearance | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Flash Point | Not Available |

| Vapor Pressure | Not Available |

| Solubility | Not Available |

| Density | Not Available |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the hazards associated with this compound are not well-documented in publicly available sources. For similar organophosphorus compounds, potential hazards may include skin, eye, and respiratory irritation.

Toxicological Information

Detailed toxicological studies for Dimethyl (2-Oxononyl)phosphonate are not available in the searched resources. The following table indicates the lack of quantitative data.

| Toxicity Metric | Value | Species | Route |

| LD50 (Oral) | Not Available | Not Available | Not Available |

| LD50 (Dermal) | Not Available | Not Available | Not Available |

| LC50 (Inhalation) | Not Available | Not Available | Not Available |

Health Effects:

-

Eye Contact: May cause irritation.

-

Skin Contact: May cause irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: The toxicological properties have not been fully investigated.

Exposure Controls and Personal Protection

In the absence of established occupational exposure limits, a conservative approach to handling is recommended.

| Parameter | Value |

| OSHA PEL | Not Available |

| ACGIH TLV | Not Available |

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

First-Aid Measures

The following diagram outlines the general first-aid procedures for chemical exposure.

Fire-Fighting Measures

This compound's flammability is not specified. For general chemical fires, the following measures are recommended.

Suitable Extinguishing Media:

-

Dry chemical

-

Carbon dioxide

-

Alcohol-resistant foam

-

Water spray

Hazardous Combustion Products:

-

Carbon oxides (CO, CO2)

-

Phosphorus oxides

The logical workflow for responding to a chemical fire is illustrated below.

Accidental Release Measures

In case of a spill, follow these general procedures.

Personal Precautions:

-

Avoid breathing vapors, mist, or gas.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let product enter drains.

Methods for Cleaning Up:

-

Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

-

Keep in suitable, closed containers for disposal.

The decision-making process for handling a chemical spill is outlined in the diagram below.

Experimental Protocols

Detailed experimental protocols involving the synthesis, handling, or toxicological testing of Dimethyl (2-Oxononyl)phosphonate or its deuterated form were not found in the publicly available safety data sheets or the scientific literature reviewed. All work with this chemical should be conducted by trained personnel in a controlled laboratory setting.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Assumed to be stable under normal laboratory conditions.

-

Conditions to Avoid: Incompatible materials, heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon oxides, phosphorus oxides.

References

Technical Guide: Solubility of Dimethyl (2-Oxononyl)phosphonate-d15 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl (2-Oxononyl)phosphonate-d15 is a deuterated analog of Dimethyl (2-Oxononyl)phosphonate, a compound belonging to the class of organophosphorus compounds, specifically keto-phosphonates. The incorporation of deuterium isotopes makes it a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. A fundamental understanding of its solubility in common organic solvents is crucial for its effective use in experimental design, formulation development, and analytical method validation.

This technical guide provides a comprehensive overview of the expected solubility of this compound, detailed experimental protocols for solubility determination, and logical workflows for solvent selection. Due to the limited availability of direct solubility data for the deuterated species, this guide leverages information on its non-deuterated analog and related organophosphorus compounds. The solubility of a deuterated compound is generally very similar to its non-deuterated counterpart, with only minor differences expected, particularly in non-polar organic solvents.[1]

Physicochemical Properties

Understanding the physicochemical properties of the parent compound, Dimethyl (2-Oxononyl)phosphonate, provides a strong basis for predicting the solubility behavior of its deuterated analog.

Table 1: Physicochemical Properties of Dimethyl (2-Oxononyl)phosphonate

| Property | Value | Reference |

| CAS Number | 37497-25-9 | [2] |

| Molecular Formula | C₁₁H₂₃O₄P | [2] |

| Molecular Weight | 250.27 g/mol | [2] |

| Appearance | Yellow Liquid | [2] |

| Boiling Point | 330.2°C at 760 mmHg | [2] |

| Density | 1.025 g/cm³ | [2] |

Note: Properties are for the non-deuterated analog.

Predicted Solubility in Organic Solvents

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble / Miscible | The polar phosphonate group is expected to interact favorably with these solvents. |

| Polar Protic | Methanol, Ethanol | Soluble / Miscible | The compound can act as a hydrogen bond acceptor, promoting solubility in alcohols. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble / Miscible | These solvents are effective for a wide range of organic compounds of intermediate polarity. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | Expected to be good solvents due to their ability to solvate a range of organic molecules. |

| Esters | Ethyl Acetate | Soluble / Miscible | A common solvent for compounds of moderate polarity. |

| Ketones | Acetone | Soluble / Miscible | A versatile polar aprotic solvent. |

| Non-Polar | Hexanes, Toluene | Likely Soluble / Miscible | The long nonyl chain should provide sufficient non-polar character for solubility. |

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determine both the qualitative and quantitative solubility of a liquid compound like this compound in an organic solvent.

Protocol for Qualitative Solubility Determination

This method is a rapid screening to assess if a compound is soluble in a particular solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMSO, methanol, dichloromethane, hexanes)

-

Small glass vials (e.g., 1-2 mL) with caps

-

Calibrated micropipettes

Procedure:

-

Add 1.0 mL of the selected organic solvent to a clean, dry glass vial.

-

Using a micropipette, add a small, known volume of this compound (e.g., 10 µL) to the solvent.

-

Cap the vial and shake vigorously for 30-60 seconds at room temperature. A vortex mixer can be used for more efficient mixing.

-

Visually inspect the solution against a well-lit background. The absence of a second liquid phase, cloudiness, or droplets indicates that the compound is soluble at this concentration.

-

If the compound dissolves, continue to add aliquots (e.g., 10 µL at a time), mixing thoroughly after each addition, until a persistent second phase or turbidity is observed. This provides a semi-quantitative estimate of solubility.

-

Record the observations as "miscible," "soluble up to X mg/mL," or "immiscible."

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the solubility of the compound in a specific solvent at a set temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Sealed, airtight containers (e.g., screw-cap flasks or vials)

-

Constant temperature shaker bath or incubator

-

Centrifuge and centrifuge tubes (if necessary)

-

Syringe filters (compatible with the solvent)

-

Precision balance

-

Pre-weighed, clean, and dry containers (e.g., evaporating dishes or small beakers)

-

Source of gentle nitrogen stream or a vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the organic solvent to a screw-cap flask.

-

Add an excess amount of this compound to the solvent. An excess is necessary to ensure the solution becomes saturated, which will be evident by the presence of a persistent undissolved liquid phase.

-

Seal the flask tightly and place it in a constant temperature shaker bath.

-

Agitate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and monitored.

-

-

Phase Separation:

-

Once equilibrium is established, remove the flask from the shaker bath and let it stand at the same constant temperature to allow the undissolved compound to settle.

-

To separate the saturated solution from the excess undissolved compound, carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter compatible with the organic solvent. This step is critical to avoid transferring any undissolved material. Alternatively, the mixture can be centrifuged, and the supernatant carefully decanted.

-

-

Quantification of Dissolved Solute:

-

Accurately transfer a known volume of the clear, saturated solution into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish with the dried residue. The mass of the dissolved compound is determined by subtracting the initial weight of the empty dish.

-

Calculate the solubility, typically expressed in g/L or mg/mL.

-

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a systematic approach for a researcher to select an appropriate solvent for this compound, from initial screening to final application.

Caption: Workflow for selecting a suitable solvent for this compound.

Experimental Workflow for Quantitative Solubility Determination

The following diagram outlines the key steps in the quantitative determination of solubility using the gravimetric method described in Section 4.2.

Caption: Experimental workflow for quantitative solubility determination by the gravimetric method.

References

Structural Elucidation of Dimethyl (2-Oxononyl)phosphonate-d15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Dimethyl (2-Oxononyl)phosphonate-d15. The methodologies and data presented herein are intended to serve as a detailed reference for the characterization of this compound and analogous deuterated phosphonates.

Chemical Structure and Properties

This compound is a deuterated organophosphorus compound. The heavy isotope labeling makes it a valuable internal standard for quantitative mass spectrometry-based assays.

Molecular Structure:

Figure 1: Molecular Structure of this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₈D₁₅O₄P |

| Molecular Weight | 265.36 g/mol |

| CAS Number | 1215800-33-1 |

| Appearance | Neat |

| Isotopic Purity | >98% |

Spectroscopic Data

The following tables summarize the expected quantitative data from NMR and mass spectrometry analyses, crucial for the structural confirmation of this compound.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.80 | Doublet | 6H | P-O-CH₃ |

| 3.15 | Doublet | 2H | P-CH₂-C=O |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 202.5 | C=O |

| 53.0 | P-O-CH₃ |

| 40.5 (d, J(C,P) ≈ 130 Hz) | P-CH₂ |

| 31.0 (t) | C-3 (CD₂) |

| 28.5 (t) | C-4, C-5, C-6 (CD₂) |

| 22.0 (t) | C-7 (CD₂) |

| 21.5 (t) | C-8 (CD₂) |

| 13.5 (m) | C-9 (CD₃) |

Table 4: Predicted ³¹P NMR Spectral Data (162 MHz, CDCl₃, Proton Decoupled)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 21.5 | Singlet | P |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 265 | [M]⁺ |

| 156 | [M - C₇D₁₅]⁺ |

| 127 | [M - C₇D₁₅CO]⁺ |

| 109 | [P(O)(OCH₃)₂]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for acquiring ¹H, ¹³C, and ³¹P NMR spectra.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30)

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

³¹P NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Spectral Width: 200 ppm

-

Acquisition Time: 1 second

-

Relaxation Delay: 2 seconds

-

Number of Scans: 64

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a final concentration of 10 µg/mL for analysis.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Scan Mode: Full scan (m/z 50-500) and product ion scan of the precursor ion [M+H]⁺.

Visualizations

The following diagrams illustrate key aspects of the structural elucidation process.

Commercial Sourcing and Technical Data for Dimethyl (2-Oxononyl)phosphonate-d15: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the timely procurement of high-purity, isotopically labeled compounds is a critical step in advancing scientific discovery. This technical guide provides an overview of commercial suppliers for Dimethyl (2-Oxononyl)phosphonate-d15, along with its fundamental chemical and physical data. This deuterated phosphonate ester is valuable as an internal standard in mass spectrometry-based applications, such as pharmacokinetic studies and metabolite identification, due to its chemical similarity to the unlabeled analog and distinct mass shift.

Commercial Availability

Several specialized chemical suppliers offer this compound, typically synthesized for research and development purposes. The following table summarizes the key information for sourcing this compound. Purity levels are generally high, although it is always recommended to request a certificate of analysis from the supplier for lot-specific data.

| Supplier | Product Code | CAS Number | Unlabeled CAS Number | Additional Information |

| LGC Standards | TRC-A629273 | 1215800-33-1 | 37497-25-9 | Provided as a certified reference material.[1] |

| Toronto Research Chemicals (TRC) | D476457 | 1215800-33-1 | 37497-25-9 | Available in various quantities, sold through distributors like Fisher Scientific.[2] |

| United States Biological | D476457 | 1215800-33-1 | 37497-25-9 | Available for research applications.[3] |

| Sapphire Bioscience | D476457 | 1215800-33-1 | 37497-25-9 | For Research Use Only. Not for human or veterinary use.[4] |

Physicochemical Data

The fundamental properties of this compound are crucial for its application in experimental settings. The table below outlines its key chemical identifiers and properties.

| Property | Value | Source |

| Chemical Name | dimethyl (2-oxononyl-3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-d15)phosphonate | [1] |

| Molecular Formula | C₁₁H₈D₁₅O₄P | Derived from structure |

| Molecular Weight | 265.23 g/mol | [1] |

| Isotopic Label | Deuterium | [1] |

| InChI | InChI=1S/C11H23O4P/c1-4-5-6-7-8-9-11(12)10-16(13,14-2)15-3/h4-10H2,1-3H3/i1D3,4D2,5D2,6D2,7D2,8D2,9D2 | [1] |

| SMILES | O=P(CC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)(OC)OC | [1] |

Experimental Considerations and Methodologies

While specific experimental protocols for this compound are not provided by commercial suppliers, its primary application as an internal standard in mass spectrometry (MS) dictates a general workflow. Researchers using this compound would typically incorporate it into their existing analytical methods for the quantification of the unlabeled analyte.

A generalized workflow for utilizing a deuterated internal standard in a quantitative MS-based assay is depicted below.

Note on Signaling Pathways and Detailed Protocols: this compound is a synthetic, isotopically labeled compound primarily used as a research tool for analytical purposes. As such, it is not expected to be involved in biological signaling pathways. Detailed experimental protocols are typically developed and validated by the end-users for their specific applications and are not provided by the suppliers of the raw material. The synthesis of related phosphonates has been described in the scientific literature, which may serve as a reference for understanding their chemical properties[5][6]. The analysis of phosphonates in various matrices often involves techniques like liquid chromatography-mass spectrometry (LC-MS)[7][8][9].

The following logical diagram illustrates the process of sourcing and implementing a chemical standard in a research environment.

This guide provides a starting point for researchers looking to source and utilize this compound. For specific applications, further literature review and in-house methods development will be necessary.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. 25MG Dimethyl (2-Oxononyl)phosphonate..-d15, Quantity: 25mg | Fisher Scientific [fishersci.fi]

- 3. biosave.com [biosave.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of compounds containing phosphate and phosphonate by gas-liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dimethyl (2-Oxononyl)phosphonate-d15 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by mass spectrometry is a cornerstone of modern research and development, particularly in the pharmaceutical and biotechnology sectors. The accuracy and reliability of these analyses hinge on the effective use of internal standards to correct for variability during sample preparation and analysis. Deuterated internal standards are considered the gold standard for mass spectrometry-based quantification due to their near-identical physicochemical properties to the analyte of interest, ensuring they experience similar extraction efficiencies, matrix effects, and ionization responses.[1][2][3]

This document provides detailed application notes and protocols for the use of Dimethyl (2-Oxononyl)phosphonate-d15 (d15-DMONP) as an internal standard. While d15-DMONP is a commercially available stable isotope-labeled compound, its direct application in published literature is not widely documented. Therefore, the following protocols are based on established methodologies for using deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of analogous small molecules, such as lipids or other phosphonate-containing compounds. These guidelines are intended to serve as a comprehensive starting point for method development.

Principle of Deuterated Internal Standards

This compound is an ideal internal standard for the quantification of its non-deuterated counterpart, Dimethyl (2-Oxononyl)phosphonate, or structurally similar analytes. The 15 deuterium atoms provide a significant mass shift, allowing for clear differentiation from the analyte in the mass spectrometer, while its chemical properties remain nearly identical.[1] This ensures that the internal standard and the analyte co-elute during chromatography and experience the same ionization conditions, effectively normalizing for variations in the analytical process.[1][3]

Applications

Given its structure, d15-DMONP is a suitable internal standard for the quantitative analysis of:

-

Phosphonate-containing metabolites or drug candidates: In studies of metabolic pathways or the pharmacokinetics of phosphonate-based drugs.

-

Keto-lipids or related signaling molecules: The "2-oxononyl" moiety suggests its utility in lipidomics for the analysis of oxidized fatty acids or related signaling molecules.

-

Environmental contaminants: For monitoring levels of organophosphonate compounds.

Experimental Protocols

The following are generalized protocols for the use of d15-DMONP as an internal standard in LC-MS/MS analysis. Optimization of these methods is essential for specific analytes and matrices.

Protocol 1: Quantification of a Small Molecule Analyte in Human Plasma

This protocol outlines a general procedure for the analysis of a small molecule drug or metabolite in a biological matrix.

1. Materials and Reagents

-

This compound (d15-DMONP) internal standard stock solution (e.g., 1 mg/mL in methanol).

-

Analyte reference standard.

-

LC-MS grade methanol, acetonitrile, water, and formic acid.

-

Human plasma (K2-EDTA).

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

2. Sample Preparation

-

Prepare a working internal standard solution: Dilute the d15-DMONP stock solution with methanol to a final concentration of 100 ng/mL.

-

Spike samples: To 100 µL of plasma sample, calibrator, or quality control (QC) sample, add 10 µL of the d15-DMONP working solution. Vortex briefly.

-

Protein Precipitation: Add 400 µL of ice-cold protein precipitation solvent to each sample. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Analysis: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions (Example)

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: Hold at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the analyte and d15-DMONP. For example:

-

Analyte: [M+H]+ → fragment ion

-

d15-DMONP: [M+H]+ → fragment ion

-

4. Data Analysis

-

Integrate the peak areas for the analyte and the d15-DMONP internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]

Workflow for Sample Analysis

Caption: Workflow for the quantification of an analyte in plasma using d15-DMONP.

Quantitative Data Presentation

The use of a deuterated internal standard like d15-DMONP significantly improves the accuracy and precision of quantitative methods. Below are tables summarizing hypothetical comparative data to illustrate the expected performance.

Table 1: Comparison of Precision and Accuracy With and Without Internal Standard

| Analyte Concentration (ng/mL) | Without Internal Standard | With d15-DMONP Internal Standard |

| Low QC (5 ng/mL) | ||

| Mean Measured Conc. (ng/mL) | 6.8 | 5.1 |

| Accuracy (%) | 136 | 102 |

| Precision (%CV) | 18.5 | 4.2 |

| High QC (500 ng/mL) | ||

| Mean Measured Conc. (ng/mL) | 435 | 495 |

| Accuracy (%) | 87 | 99 |

| Precision (%CV) | 15.2 | 2.8 |

Table 2: Calibration Curve Performance

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Regression Model | Weighted (1/x²) Linear |

| Correlation Coefficient (r²) | > 0.995 |

| Calibrator Accuracy | Within ± 15% of nominal (± 20% at LLOQ) |

Troubleshooting

Problem: Poor peak shape for the internal standard. Possible Cause: Degradation of the internal standard or co-elution with an interfering compound. Solution: Assess the stability of d15-DMONP in the sample matrix and processing conditions. Modify the chromatographic method to improve separation.

Problem: High variability in the internal standard peak area. Possible Cause: Inconsistent sample preparation or injection volume. Solution: Ensure precise and consistent addition of the internal standard to all samples. Verify the performance of the autosampler.

Problem: Analyte and internal standard do not co-elute. Possible Cause: Significant isotopic effect, although less common with deuterium labeling on a carbon backbone. Solution: While minor shifts can occur, a large separation may require re-evaluation of the chromatographic conditions. Deuterated standards are expected to have nearly identical retention times to the analyte.[1]

Logical Relationship of Internal Standard Use

Caption: The internal standard mirrors the analyte's behavior, enabling normalization.

Conclusion

This compound serves as an excellent internal standard for the quantification of its unlabeled analog and structurally related compounds. Its use in LC-MS/MS analysis is critical for mitigating variability and ensuring the generation of accurate, precise, and reliable data. The protocols and principles outlined in this document provide a solid foundation for the development of robust quantitative bioanalytical methods. Researchers are encouraged to perform thorough method validation to ensure suitability for their specific application.

References

Application Note: Quantitative Analysis of Dimethyl (2-Oxononyl)phosphonate using Deuterated Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Dimethyl (2-Oxononyl)phosphonate in a given matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Dimethyl (2-Oxononyl)phosphonate-d15, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2] This method is suitable for researchers in pharmaceutical development, environmental analysis, and chemical synthesis monitoring who require reliable quantification of phosphonate compounds.

Introduction

Phosphonates are a class of organophosphorus compounds with a wide range of applications, including as herbicides, drugs, and chelating agents.[3] Their analysis, particularly at low concentrations, can be challenging due to their polarity.[4] Quantitative mass spectrometry, especially when coupled with a stable isotope-labeled internal standard, provides the necessary selectivity and sensitivity for accurate measurement.[5][6] Deuterated internal standards are ideal for mass spectrometry-based quantitative assays because their chemical and physical properties are nearly identical to the analyte of interest.[1] This ensures co-elution during chromatographic separation and similar ionization efficiency, which is crucial for correcting analytical variability.[1][2]

This protocol describes a complete workflow for the quantification of Dimethyl (2-Oxononyl)phosphonate, utilizing this compound as the internal standard.

Experimental Workflow

References

- 1. scbt.com [scbt.com]

- 2. A General Procedure for the Preparation of β-Ketophosphonates [organic-chemistry.org]

- 3. Phosphonate - Wikipedia [en.wikipedia.org]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Quantitative mass spectrometry: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Application Note and Protocol: Quantification of Oxidized Lipids using Dimethyl (2-Oxononyl)phosphonate-d15 by LC-MS/MS

Disclaimer: This document describes a representative LC-MS/MS protocol for the quantification of an oxidized lipid, using Dimethyl (2-Oxononyl)phosphonate-d15 as an internal standard. The experimental parameters provided are based on established methods for similar analytes and should be optimized for specific laboratory instrumentation and sample matrices.

Introduction

The study of oxidized lipids is crucial for understanding the pathophysiology of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and inflammatory conditions. Accurate quantification of these lipid species in biological matrices is challenging due to their low abundance and the complexity of the sample matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical tool for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantification.

This application note provides a detailed protocol for the quantification of Dimethyl (2-Oxononyl)phosphonate (the analyte) in a biological matrix, using its deuterated analog, this compound, as an internal standard.

Principle

The method is based on the principle of stable isotope dilution tandem mass spectrometry. A known amount of the deuterated internal standard is added to the sample at the beginning of the sample preparation process. The analyte and the internal standard are then co-extracted from the matrix, chromatographically separated, and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the analyte's MRM signal to that of the internal standard is used to calculate the analyte's concentration in the sample by referencing a calibration curve.

Materials and Reagents

-

Analytes and Internal Standard:

-

Dimethyl (2-Oxononyl)phosphonate

-

This compound

-

-

Solvents and Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

-

Equipment:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Autosampler vials

-

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol:water (1:1, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution with methanol:water (1:1, v/v).

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

-

To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard spiking solution (100 ng/mL).

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 1 mL of MTBE to the supernatant.

-

Vortex for 2 minutes.

-

Centrifuge at 5,000 rpm for 5 minutes to separate the layers.

-

Transfer the upper organic layer (MTBE) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

| Parameter | Condition |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Compound |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation

Calibration Curve

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.18 |

| 500 | 5.95 |

| 1000 | 11.8 |

| This is representative data. |

Assay Performance Characteristics

| Parameter | Result |

| Linearity | |

| Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (RSD%) | |

| Intra-day | < 10% |

| Inter-day | < 15% |

| Accuracy (% Bias) | |

| Intra-day | ± 10% |

| Inter-day | ± 15% |

| Recovery | |

| Extraction Recovery | > 85% |

| This is representative data for a validated bioanalytical method. |

Mandatory Visualization

Caption: Experimental workflow for the quantification of Dimethyl (2-Oxononyl)phosphonate.

Caption: Hypothetical signaling pathway involving an oxidized phospholipid.

Application Notes and Protocols: Dimethyl (2-Oxononyl)phosphonate-d15 for Metabolite Quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl (2-Oxononyl)phosphonate-d15 is a stable isotope-labeled internal standard designed for accurate quantification of endogenous metabolites in complex biological matrices. Its deuterated nonanoyl chain provides a significant mass shift from its unlabeled counterpart, making it an ideal tool for mass spectrometry-based quantification using the stable isotope dilution method.[1][2] This technique is the gold standard for absolute quantification in metabolomics and lipidomics, offering high precision and accuracy by correcting for sample loss during preparation and variations in instrument response.[3][4]

This document provides detailed application notes and protocols for the use of this compound in the quantification of the corresponding endogenous metabolite, Dimethyl (2-Oxononyl)phosphonate, a potential biomarker in cellular signaling pathways related to lipid metabolism and oxidative stress.

Application: Quantification of Endogenous Dimethyl (2-Oxononyl)phosphonate

The primary application of this compound is as an internal standard for the accurate and precise quantification of endogenous Dimethyl (2-Oxononyl)phosphonate in various biological samples, including cell lysates, plasma, and tissue homogenates. The methodology described herein utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform.

Hypothetical Signaling Pathway Involving 2-Oxononyl Phospholipids

While the precise signaling pathway of Dimethyl (2-Oxononyl)phosphonate is an active area of research, it is hypothesized to be involved in pathways related to the metabolism of oxidized lipids. The formation of such oxo-lipids can be indicative of cellular stress and may play a role in inflammatory signaling cascades. The diagram below illustrates a potential pathway where the formation of 2-oxononyl phospholipids could be a downstream event of reactive oxygen species (ROS) activity on membrane phospholipids.

Figure 1: Hypothetical signaling pathway of 2-oxononyl phospholipids.

Experimental Protocols

Materials and Reagents

-

This compound (Internal Standard)

-

Dimethyl (2-Oxononyl)phosphonate (Analytical Standard)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Internal Standard Spiking Solution: Prepare a 1 µg/mL stock solution of this compound in methanol.

-

Calibration Curve Standards: Prepare a series of standard solutions of Dimethyl (2-Oxononyl)phosphonate in methanol ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation and Extraction

The following protocol is a general guideline for the extraction of the target analyte from cell lysates. Optimization may be required for different sample types.

Figure 2: Experimental workflow for sample preparation and extraction.

Protocol Steps:

-

Cell Lysis: Harvest cells and prepare cell pellets according to standard laboratory procedures.

-

Internal Standard Spiking: To each cell pellet (e.g., 1 million cells), add 10 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Extraction: Add 1 mL of ice-cold 80% methanol to each sample.

-

Homogenization: Vortex the samples vigorously for 1 minute to ensure thorough mixing and cell disruption.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol. Vortex briefly and centrifuge to pellet any insoluble material.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (eV) |

| Dimethyl (2-Oxononyl)phosphonate | 251.1 | 109.1 | 20 |

| This compound | 266.2 | 109.1 | 20 |

Note: The specific Q1 and Q3 masses and collision energies should be optimized for the instrument in use.

Data Presentation and Analysis

The concentration of endogenous Dimethyl (2-Oxononyl)phosphonate is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a standard curve.

Calibration Curve

A calibration curve is generated by plotting the peak area ratio of the analytical standard to the internal standard against the known concentration of the analytical standard.

Table 1: Representative Calibration Curve Data

| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 1,150,000 | 0.0011 |

| 5 | 6,300 | 1,180,000 | 0.0053 |

| 10 | 12,800 | 1,200,000 | 0.0107 |

| 50 | 65,000 | 1,190,000 | 0.0546 |

| 100 | 132,000 | 1,210,000 | 0.1091 |

| 500 | 670,000 | 1,170,000 | 0.5726 |

| 1000 | 1,350,000 | 1,190,000 | 1.1345 |

Sample Quantification

The concentration of Dimethyl (2-Oxononyl)phosphonate in the biological samples is then calculated using the linear regression equation derived from the calibration curve.

Table 2: Quantification of Dimethyl (2-Oxononyl)phosphonate in Cell Lysates

| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Control 1 | 25,600 | 1,195,000 | 0.0214 | 19.8 |

| Control 2 | 28,900 | 1,205,000 | 0.0240 | 22.2 |

| Treated 1 | 78,300 | 1,180,000 | 0.0664 | 61.5 |

| Treated 2 | 85,100 | 1,210,000 | 0.0703 | 65.1 |

Conclusion

This compound serves as a reliable internal standard for the quantification of its endogenous analog. The protocols outlined in this document provide a robust framework for researchers to accurately measure the levels of this metabolite, which may offer valuable insights into cellular lipid metabolism and related disease states. The use of stable isotope dilution with LC-MS/MS ensures high-quality, reproducible data for advancing research in drug development and discovery.

References

Application Note: Quantification of Dimethyl (2-Oxononyl)phosphonate in Biological Matrices using Isotope Dilution LC-MS/MS with Dimethyl (2-Oxononyl)phosphonate-d15

For Research Use Only. Not for use in diagnostic procedures.

Abstract